2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride
Overview
Description
2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride is a chemical compound with the molecular formula C10H14N2O . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 214.69 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Pharmacological Activities
Agents for Overactive Detrusor Treatment : A series of acetamide derivatives, including 2-amino-N,N-dimethyl-2-phenylacetamide hydrochloride, have been explored for their inhibitory activity on detrusor contraction, a condition related to overactive bladder. These compounds demonstrated potent inhibitory effects comparable to existing treatments, with fewer anticholinergic side effects (Take et al., 1992).
Antimicrobial Agents : Novel 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide analogues, related to this compound, have been synthesized and shown to possess significant antimicrobial activity against a variety of fungal and bacterial strains, indicating potential applications in combating infections (Jayadevappa et al., 2012).
Anthelminthic Applications : Amidantel, a compound closely related to this compound, has been identified as a potent anthelminthic agent, showing high efficacy against nematodes, filariae, and cestodes in animals (Wollweber et al., 1979).
Anticonvulsant Activity : Research on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, structurally similar to this compound, has revealed notable anticonvulsant activity, suggesting potential applications in the treatment of seizure disorders (Soyer et al., 2004).
Chemical Synthesis and Characterization
Chemical Synthesis Techniques : The compound has been involved in studies exploring new synthetic pathways and characterization techniques. For instance, its synthesis has been achieved via various chemical reactions, including the Ugi three-component reaction (Kumar et al., 2013), and nanoparticle catalyzed reactions (Kumar et al., 2013).
Analysis of Polymorphism : Studies on compounds structurally similar to this compound, like glycolanilide, have focused on understanding their polymorphism, which is crucial for drug formulation and stability (Hauser et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-amino-N,N-dimethyl-2-phenylacetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-12(2)10(13)9(11)8-6-4-3-5-7-8;/h3-7,9H,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCCZUYHXMYWGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(C1=CC=CC=C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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